Product packaging for Methyl 4-Methoxyindoline-6-carboxylate(Cat. No.:)

Methyl 4-Methoxyindoline-6-carboxylate

Cat. No.: B8813934
M. Wt: 207.23 g/mol
InChI Key: TXNGSQBGAIUBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indoline (B122111) Derivatives in Organic and Medicinal Chemistry

The indoline nucleus, a saturated analog of indole (B1671886), is a privileged scaffold in the realms of organic and medicinal chemistry. Its three-dimensional structure provides a versatile framework for the development of a wide array of biologically active molecules. Indoline derivatives have been identified as key pharmacophores in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural rigidity of the indoline ring system, combined with the potential for stereoselective functionalization, allows for the precise orientation of substituents to interact with biological targets such as enzymes and receptors. This has made the indoline scaffold a focal point for the design and synthesis of novel therapeutic agents. In recent years, there has been a growing interest in indoline-containing compounds for their potential as resistance-modifying agents, which can enhance the efficacy of existing antibiotic therapies. beilstein-journals.orgnih.gov

Overview of Methylated and Methoxylated Indoline Carboxylates as Research Targets

Within the vast family of indoline derivatives, those bearing methyl and methoxy (B1213986) groups, particularly in combination with a carboxylate moiety, have emerged as significant research targets. The introduction of a methoxy group can profoundly influence the electronic properties and reactivity of the indoline ring, often enhancing its biological activity. chinesechemsoc.org Similarly, methylation can impact the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. The carboxylate group, typically a methyl ester, provides a handle for further synthetic modifications and can also play a direct role in binding to biological targets. Research into methylated and methoxylated indole carboxylates, the unsaturated precursors to their indoline counterparts, has shown their potential as ligands for various receptors and as intermediates in the synthesis of complex natural products. ontosight.ai The corresponding indolines are explored for their unique stereochemical properties and potential as constrained amino acid bioisosteres.

Scope and Research Imperatives for Methyl 4-Methoxyindoline-6-carboxylate

Direct and specific research on this compound is notably scarce in the current scientific literature. Much of the available information focuses on its indole precursor or other isomers such as methyl 4-methoxyindole-2-carboxylate. organic-chemistry.orgchemimpex.com This significant knowledge gap highlights a clear imperative for foundational research into this specific compound. The unique substitution pattern of a methoxy group at the 4-position and a methyl carboxylate at the 6-position of the indoline ring suggests that this molecule may possess distinct chemical and biological properties compared to its more studied isomers.

The primary research imperatives for this compound include the development of efficient and regioselective synthetic routes. A plausible approach would involve the synthesis of the corresponding indole, methyl 4-methoxy-1H-indole-6-carboxylate, followed by a selective reduction of the pyrrole (B145914) ring. nih.gov Catalytic hydrogenation is a common method for this transformation. nih.gov

A thorough characterization of its physicochemical properties and a detailed spectroscopic analysis are also crucial first steps. Furthermore, exploratory biological screening of this compound is warranted to identify any potential therapeutic applications. Given the diverse bioactivities of the indoline scaffold, this compound could be a candidate for evaluation in areas such as oncology, infectious diseases, and neuropharmacology. The lack of existing data presents a unique opportunity for original research that could expand the chemical space of bioactive indoline derivatives.

Due to the limited direct data on this compound, the following table presents data for a closely related isomer, Methyl 4-methoxyindole-2-carboxylate, to provide some context on the expected physicochemical properties.

Table 1: Physicochemical Properties of Methyl 4-methoxyindole-2-carboxylate

Property Value
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Melting Point 138.5-144.5 °C
Appearance White to pale cream powder

Data for Methyl 4-methoxyindole-2-carboxylate, an isomer of the title compound. chemimpex.com

Further investigation into the synthesis, properties, and biological activity of this compound is essential to unlock its potential and fill the current void in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B8813934 Methyl 4-Methoxyindoline-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-methoxy-2,3-dihydro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h5-6,12H,3-4H2,1-2H3

InChI Key

TXNGSQBGAIUBEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCN2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methoxyindoline 6 Carboxylate

Strategies for Constructing the 4-Methoxyindoline Core Structure

Reductive Approaches to the Indoline (B122111) Nucleus

One of the most direct methods to obtain an indoline core is through the reduction of the corresponding indole (B1671886) derivative. Catalytic hydrogenation is a prominent technique for this transformation. The primary challenge in the hydrogenation of indoles is controlling the reaction to prevent over-reduction of the benzene (B151609) ring, which can lead to octahydroindoles. nih.gov

Various catalytic systems have been developed to achieve selective reduction of the 2,3-double bond of the indole ring.

Heterogeneous Catalysis: Platinum on carbon (Pt/C) is a commonly used heterogeneous catalyst. The reaction's efficacy can be enhanced by using an acid additive, such as p-toluenesulfonic acid, which protonates the indole at the C-3 position, creating an iminium ion that is more readily hydrogenated. nih.gov This method has been successfully applied to a range of unprotected indoles, often proceeding at room temperature under moderate hydrogen pressure. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, including complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir), are also effective, particularly for asymmetric hydrogenations to produce chiral indolines. nih.govchinesechemsoc.org For instance, Rh/PhTRAP and Ir/bisphosphine-thiourea ligand systems have shown high efficiency and stereoselectivity in the hydrogenation of N-protected and unprotected indoles. chinesechemsoc.orgresearchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, as the indoline product itself can sometimes act as a poison to the metal catalyst. nih.gov

Table 1: Comparison of Catalytic Systems for Indole Hydrogenation

Catalyst System Substrate Type Key Conditions Outcome Reference
Pt/C, p-toluenesulfonic acid Unprotected indoles H₂ (moderate pressure), water, room temp. Excellent yields of indolines nih.gov
Ir/ZhaoPhos Aryl-substituted unprotected indoles H₂, specific solvent High yields and excellent enantioselectivity (86-99% ee) chinesechemsoc.org

Cyclization Reactions in Indoline Synthesis

Cyclization reactions provide a powerful means to construct the indoline ring system from acyclic precursors. These methods offer the advantage of building complexity and introducing substituents in a controlled manner.

Reductive Cyclization: A common strategy involves the reductive cyclization of ortho-substituted nitroarenes. For example, a 2-nitrophenyl derivative containing an appropriate side chain can undergo reduction of the nitro group (e.g., using Fe/HCl or catalytic hydrogenation), followed by spontaneous intramolecular cyclization to form the indoline ring. nih.govrwth-aachen.denih.gov The Leimgruber-Batcho indole synthesis is a classic example that proceeds via a reductive cyclization pathway and can be used to prepare functionalized indoles and, by extension, indolines. nih.govpharmaguideline.com

Intramolecular Cycloadditions: Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes have been developed to produce highly substituted indolines. acs.orgnih.gov This approach is highly modular, allowing for the construction of indolines with various substitution patterns on the six-membered ring. The resulting indolines can then be oxidized to the corresponding indoles if desired. acs.orgnih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to mediate the cyclization of appropriately functionalized anilines. Tandem reactions, such as a Sonogashira coupling followed by cyclization of a 2-haloaniline with an alkyne, can build the indole ring, which can then be reduced to the indoline. mdpi.commdpi.com Other Pd-catalyzed tandem processes, like decarboxylative amination/Heck/annulation reactions, offer efficient routes to functionalized indolines under mild conditions. researchgate.net

Cobalt-Catalyzed Radical Cyclizations: A newer method involves the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones using cobalt(II) catalysts. This process proceeds through a cobalt(III)-carbene radical intermediate that undergoes a 1,5-hydrogen atom transfer, leading to the formation of the indoline ring. nih.govresearchgate.net

Regioselective Introduction of the 4-Methoxy Group

The specific placement of the methoxy (B1213986) group at the C-4 position is a key challenge. The regioselectivity is typically controlled by the choice of starting materials.

A prevalent strategy is to begin with a benzene ring that already contains the desired substitution pattern. For the synthesis of a 4-methoxyindoline, a common precursor would be a 2-amino- or 2-nitro-phenylethanone derivative bearing a methoxy group at the meta-position (which will become the 4-position of the indoline). For example, starting with 3-methoxyaniline or a derivative thereof allows for the construction of the heterocyclic ring with the methoxy group correctly positioned.

The Leimgruber-Batcho and Bartoli indole syntheses are examples of methods that can be adapted for this purpose by using appropriately substituted anilines or nitrobenzenes, respectively. pharmaguideline.com Specifically, the Leimgruber-Batcho reaction has been successfully used to synthesize 4-functionalized indoles via a reductive cyclization approach. nih.gov Similarly, synthesis of 4-methoxyindole can be achieved from precursors like (2-methoxy-6-nitrophenyl)acetonitrile, which already contains the required substitution pattern for subsequent cyclization. chemicalbook.com

Esterification Techniques for the 6-Carboxylate Moiety

The introduction of the methyl ester at the C-6 position is typically accomplished by esterification of the corresponding indoline-6-carboxylic acid.

Fischer Esterification: This is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.com The reaction involves treating the carboxylic acid (indoline-6-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the ester product. masterorganicchemistry.com

Esterification via Mixed Anhydrides: For substrates that may be sensitive to the harsh conditions of Fischer esterification, milder methods are available. One such method involves the activation of the carboxylic acid by forming a mixed carboxylic-carbonic anhydride (B1165640). This is achieved by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. The resulting activated anhydride is then reacted with methanol to yield the desired methyl ester under mild conditions. acs.org

Starting with an Ester Group: Alternatively, the synthetic strategy can be designed to carry the methyl ester functionality through the synthesis. This involves starting with a precursor that already contains the methyl carboxylate group, for example, methyl 4-amino-3-halobenzoate, and building the indoline ring onto this scaffold.

Advanced Synthetic Protocols and Catalytic Systems for Indoline Carboxylates

Modern synthetic chemistry emphasizes efficiency, often through the use of advanced catalytic systems and one-pot procedures that minimize intermediate purification steps.

One-Pot Synthetic Approaches

Tandem Fischer Indole Synthesis and Reduction: A one-pot synthesis of highly substituted indolines has been developed starting from arylhydrazines and aldehydes. researchgate.net This method involves an initial Fischer indole synthesis to form an intermediate indolenine, which is then reduced in the same pot using a reducing agent like sodium borohydride to yield the indoline. Further functionalization can also be incorporated into the sequence. researchgate.net

Palladium-Catalyzed Tandem Reactions: As mentioned earlier, palladium catalysis enables powerful tandem reactions. For example, a process involving a decarboxylative amination, a Heck reaction, and an annulation in a single pot has been developed for the synthesis of functionalized indolines. researchgate.net Such strategies could be adapted to construct the Methyl 4-methoxyindoline-6-carboxylate framework by choosing appropriately substituted starting materials.

Reductive Cyclization Cascades: The synthesis of polycyclic indolines has been achieved through a one-pot reduction/cyclization cascade. rwth-aachen.de In this approach, a nitro-substituted precursor is reduced with iron in an acidic medium, which triggers a subsequent dearomatizing cyclization to form the final indoline product in good to excellent yields. rwth-aachen.de This type of cascade is well-suited for the efficient construction of complex indoline cores.

Microwave-Assisted Synthesis of Indoline Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing indoline analogues, microwave irradiation can be effectively employed in the reductive cyclization step of the Leimgruber-Batcho synthesis.

Following the formation of the enamine intermediate, the reductive cyclization is a critical step. While this can be achieved through various reducing agents under conventional heating, microwave irradiation offers a more efficient alternative. The use of microwave energy can significantly reduce the reaction time required for the reduction of the nitro group and subsequent cyclization to form the indole ring. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and improved yields.

For the synthesis of Methyl 4-methoxy-1H-indole-6-carboxylate, the enamine intermediate, Methyl 3-((dimethylamino)vinyl)-4-methoxy-2-nitrobenzoate, can be subjected to microwave-assisted reductive cyclization. A common method involves the use of a reducing agent such as iron powder in acetic acid or catalytic hydrogenation. Under microwave irradiation, these reactions can often be completed in a matter of minutes, as opposed to several hours with conventional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Reductive Cyclization

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes
Temperature Typically elevated (reflux)Controlled, rapid heating
Yield Moderate to goodOften improved
Energy Efficiency LowerHigher

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are crucial steps in the multi-step synthesis of this compound to ensure the purity of the final product. The primary techniques employed are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile and widely used technique for the separation and purification of individual compounds from a mixture. This method is particularly useful for purifying the intermediates in the synthesis of this compound, such as the nitrated product and the enamine.

The principle of column chromatography relies on the differential adsorption of the components of a mixture onto a stationary phase (typically silica gel or alumina) and their subsequent elution with a mobile phase (a solvent or a mixture of solvents). The separation is based on the varying polarities of the compounds in the mixture.

For the purification of the nitrated intermediate, a typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization

Recrystallization is a technique used to purify solid compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature. This method is particularly effective for purifying the final indole and indoline products, which are often crystalline solids.

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. For the intermediates and the final product in this synthesis, solvent systems such as ethanol/water or ethyl acetate/hexane are often suitable for recrystallization.

Table 2: Purification Techniques for Synthetic Intermediates

IntermediatePurification TechniqueTypical Solvents/Eluents
Methyl 3-methyl-4-methoxy-2-nitrobenzoateColumn ChromatographyHexane/Ethyl Acetate gradient
Methyl 3-((dimethylamino)vinyl)-4-methoxy-2-nitrobenzoateColumn ChromatographyHexane/Ethyl Acetate gradient
Methyl 4-methoxy-1H-indole-6-carboxylateRecrystallizationEthanol/Water or Ethyl Acetate/Hexane
This compoundRecrystallizationMethanol or Ethanol

Chemical Transformations and Derivatization Strategies of Methyl 4 Methoxyindoline 6 Carboxylate

Functionalization of the Indoline (B122111) Ring System

The indoline ring system of methyl 4-methoxyindoline-6-carboxylate is amenable to various functionalization reactions, enabling the introduction of diverse substituents. These transformations are crucial for modulating the molecule's physicochemical properties and biological activity.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the indoline core is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group at the C4-position. This directing group influences the regioselectivity of the substitution, primarily favoring the C5 and C7 positions. Common electrophilic aromatic substitution reactions include halogenation, nitration, Vilsmeier-Haack formylation, and the Mannich reaction.

Halogenation: The introduction of halogen atoms can serve as a handle for further cross-coupling reactions. Bromination or chlorination of similar methoxy-activated indoles typically proceeds at the positions ortho and para to the methoxy group.

Nitration: Nitration of activated aromatic rings is a fundamental transformation. For instance, the nitration of methyl benzoate, a related ester-containing aromatic compound, is achieved using a mixture of concentrated nitric and sulfuric acids, yielding predominantly the meta-nitro product due to the deactivating effect of the ester group. rsc.org In the case of this compound, the activating effect of the methoxy group would compete with the deactivating effect of the ester, leading to a complex mixture of products if not carefully controlled.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). nih.govbeilstein-journals.orgorganic-chemistry.orgcambridge.orgijpcbs.comwikipedia.orgresearchgate.net This formylation is a powerful tool for introducing a key functional group that can be further elaborated.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. google.comwikipedia.orgnih.govarkat-usa.orgnih.govrsc.orgrsc.org In the context of activated indoles, this reaction can introduce aminomethyl groups, which are valuable pharmacophores. For example, 4,6-dimethoxyindoles have been shown to undergo Mannich reactions, highlighting the reactivity of these activated systems. google.comarkat-usa.org

ReactionReagentsTypical Position of SubstitutionProduct Functional Group
HalogenationBr2, Cl2, NBS, NCSC5, C7-Br, -Cl
NitrationHNO3/H2SO4C5, C7-NO2
Vilsmeier-HaackPOCl3, DMFC5, C7-CHO
Mannich ReactionCH2O, R2NHC5, C7-CH2NR2

Nucleophilic Substitution Reactions

While the electron-rich nature of the indoline ring makes it less susceptible to direct nucleophilic aromatic substitution, the introduction of a leaving group, such as a halogen, via electrophilic substitution opens up pathways for subsequent nucleophilic displacement reactions. These reactions are instrumental in introducing a wide array of functional groups, including amines, alkoxides, and cyanides. The success of these substitutions often depends on the nature of the nucleophile, the leaving group, and the reaction conditions, which may include the use of a catalyst.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. nih.govbeilstein-journals.orgnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net Transition metal catalysis, particularly with palladium and rhodium, has enabled the selective activation and functionalization of C-H bonds in indoline systems. N-acylation of the indoline nitrogen can serve as a directing group, guiding the metal catalyst to specific C-H bonds, often at the C7 position. This approach allows for the introduction of aryl, alkyl, and other functional groups with high regioselectivity.

Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used for the direct arylation of C-H bonds. The N-acyl group on the indoline can direct the palladium catalyst to the C7 position, facilitating coupling with aryl halides or their equivalents. nih.govbeilstein-journals.orgnih.govresearchgate.net

Rhodium-Catalyzed C-H Alkylation: Rhodium catalysts are effective for the alkylation of C-H bonds using various alkylating agents. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Similar to palladium catalysis, the regioselectivity can be controlled by a directing group on the indoline nitrogen.

ReactionCatalyst/ReagentsTypical Position of FunctionalizationProduct Type
C-H ArylationPd(OAc)2, Ligand, Aryl-XC7 (with N-directing group)7-Arylindoline
C-H Alkylation[RhCp*Cl2]2, AgSbF6, Alkene/AlkyneC7 (with N-directing group)7-Alkylindoline

Modifications at the Ester Group

The methyl ester at the C6-position of this compound is a key site for derivatization, allowing for the synthesis of a variety of amides, hydrazides, and other carboxylic acid derivatives.

Hydrolysis and Ester Exchange Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.comyoutube.com This carboxylic acid serves as a versatile intermediate for further transformations, including the formation of more complex amides via coupling reactions. For example, the hydrolysis of methyl indoline-2-carboxylate derivatives has been reported using aqueous alkali solutions. google.com

Ester Exchange (Transesterification): In the presence of an alcohol and a suitable catalyst (acid or base), the methyl ester can be converted to other alkyl esters. This reaction is useful for introducing different ester functionalities that may alter the solubility or reactivity of the molecule.

Amidation and Hydrazinolysis Reactions

Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst or coupling agent. mdpi.comresearchgate.net This reaction is fundamental for the synthesis of a wide range of biologically active compounds. The direct amidation of carboxylate salts with amines using coupling agents like HBTU has been shown to be an efficient method. mdpi.comresearchgate.netgoogle.com

Hydrazinolysis: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. rsc.orgresearchgate.netresearchgate.net Hydrazides are valuable intermediates that can be further reacted with various electrophiles to generate a diverse array of heterocyclic compounds, such as pyrazoles and oxadiazoles. The synthesis of quinoline-6-carbohydrazide (B1297473) from the corresponding ethyl ester and hydrazine hydrate serves as a relevant example of this transformation. researchgate.net

ReactionReagentsProduct Functional Group
HydrolysisH+/H2O or OH-/H2O-COOH
AmidationR2NH, Heat/Catalyst-CONR2
HydrazinolysisN2H4·H2O-CONHNH2

Derivatization for Enhanced Reactivity and Specific Applications

General approaches to derivatizing indoline cores often focus on modifications at the nitrogen atom (N-1 position), the aromatic ring, and any existing functional groups. These modifications aim to introduce functionalities that can interact with biological targets, improve pharmacokinetic properties, or constrain the molecule into a bioactive conformation.

Strategies for Introducing Biologically Relevant Moieties

While no specific examples for this compound have been identified, general strategies for introducing biologically relevant moieties to indoline scaffolds can be extrapolated. These often involve coupling reactions to append groups known to interact with specific biological targets.

Commonly introduced moieties include:

Amide and Sulfonamide Linkages: The indoline nitrogen can be acylated or sulfonylated to introduce a wide variety of substituents. These groups can act as hydrogen bond donors and acceptors, crucial for target recognition.

Aromatic and Heterocyclic Rings: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to attach aryl or heteroaryl groups. These moieties can engage in π-stacking interactions or fit into hydrophobic pockets of target proteins.

Basic Amine Groups: The introduction of functionalities containing primary, secondary, or tertiary amines can enhance solubility and provide a handle for salt formation. These groups are often important for interactions with acidic residues in biological targets.

A hypothetical derivatization strategy for this compound could involve the hydrolysis of the methyl ester at the 6-position to the corresponding carboxylic acid. This acid could then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. The indoline nitrogen could also be functionalized to introduce further diversity.

Table 1: Hypothetical Biologically Relevant Moieties for Indoline Scaffolds

Moiety ClassPotential Introduction StrategyRationale for Biological Relevance
Substituted AmidesAmide coupling from the corresponding carboxylic acidMimics peptide bonds, can form key hydrogen bonding interactions.
Aryl/Heteroaryl GroupsBuchwald-Hartwig amination at the indoline nitrogenCan participate in π-stacking and hydrophobic interactions.
AlkylaminesReductive amination or alkylationCan improve aqueous solubility and introduce basic centers for ionic interactions.

Formation of Conformationally Restricted Derivatives

Constraining the conformation of a molecule can lead to increased potency and selectivity by locking it into its bioactive shape. For indoline scaffolds, this is often achieved through the formation of additional rings.

Common strategies include:

Intramolecular Cyclizations: Functional groups on the indoline ring and at the nitrogen substituent can be designed to undergo intramolecular reactions, leading to the formation of fused or spirocyclic systems.

Bridging: Creating a bridge between different positions of the indoline scaffold can severely restrict its conformational freedom.

For this compound, one could envision a strategy where the nitrogen is first functionalized with a chain containing a reactive group. This group could then react with another position on the aromatic ring, possibly after further functionalization, to form a new ring system.

Table 2: Potential Strategies for Conformational Restriction of Indoline Derivatives

StrategyGeneral ApproachExpected Outcome
Intramolecular Pictet-Spengler ReactionFunctionalization of the indoline nitrogen with an appropriate aldehyde or ketone precursor, followed by acid-catalyzed cyclization.Formation of a new fused ring system.
Ring-Closing Metathesis (RCM)Introduction of two olefinic tethers on the indoline scaffold, followed by RCM.Creation of a macrocyclic or bridged structure.
Intramolecular Heck ReactionIntroduction of an aryl halide and an alkene on different parts of the molecule, followed by palladium-catalyzed cyclization.Formation of a new carbocyclic or heterocyclic ring.

It is crucial to reiterate that the strategies and examples provided above are based on general principles of medicinal chemistry and indoline derivatization. The absence of specific published research on this compound means that the reactivity and feasibility of these transformations on this particular scaffold remain speculative. Further experimental investigation is required to explore the chemical space around this compound and to unlock its potential for specific applications.

Advanced Analytical Techniques in the Structural Elucidation and Purity Assessment of Methyl 4 Methoxyindoline 6 Carboxylate

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. Each method provides unique and complementary information, which, when combined, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Expected ¹H NMR Spectral Data

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (Indoline) ~4.0 - 5.5 Broad Singlet 1H
C7-H (Aromatic) ~7.0 - 7.2 Singlet or Doublet 1H
C5-H (Aromatic) ~6.5 - 6.8 Singlet or Doublet 1H
OCH₃ (Methoxy) ~3.8 - 4.0 Singlet 3H
OCH₃ (Ester) ~3.7 - 3.9 Singlet 3H
C2-H₂ (Indoline) ~3.4 - 3.6 Triplet 2H

Expected ¹³C NMR Spectral Data

Carbon Atom Expected Chemical Shift (δ, ppm)
C=O (Ester) ~165 - 170
C4 (Aromatic) ~150 - 155
C7a (Aromatic) ~145 - 150
C3a (Aromatic) ~130 - 135
C6 (Aromatic) ~120 - 125
C7 (Aromatic) ~110 - 115
C5 (Aromatic) ~105 - 110
OCH₃ (Methoxy) ~55 - 60
OCH₃ (Ester) ~50 - 55
C2 (Indoline) ~45 - 50

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For Methyl 4-methoxyindoline-6-carboxylate, the IR spectrum would confirm the presence of the N-H group of the indoline (B122111) ring, the carbonyl (C=O) group of the ester, and the C-O bonds of the ester and methoxy (B1213986) groups. mdpi.com The presence of both saturated C-H bonds in the indoline ring and aromatic C-H bonds would also be distinguishable. nist.gov Carboxylate functional groups typically show intense, characteristic peaks for asymmetric and symmetric stretching. spectroscopyonline.com

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch 3000 - 3100 Medium
C-H (Aliphatic) Stretch 2850 - 3000 Medium
C=O (Ester) Stretch 1700 - 1725 Strong
C=C (Aromatic) Stretch 1550 - 1650 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound, with a molecular formula of C₁₁H₁₃NO₃, HRMS would provide an exact mass measurement. cymitquimica.com This experimental value can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence.

HRMS Data

Parameter Value
Molecular Formula C₁₁H₁₃NO₃
Calculated Exact Mass [M] 207.08954
Expected Ion (e.g., ESI+) [M+H]⁺

While a specific crystal structure for this compound is not publicly available, this method would be the definitive way to confirm its molecular geometry and study intermolecular interactions in the crystal lattice, such as hydrogen bonding. mdpi.comsemanticscholar.org For related indole (B1671886) compounds, X-ray analysis has been used to confirm planar geometries and identify intermolecular forces like C–H⋯π interactions that stabilize the crystal packing. nih.gov

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis and separation of non-volatile compounds. The development of a robust HPLC method is crucial for quality control, allowing for the quantification of the main compound and the detection of any impurities. rjptonline.org

A typical approach for a compound like this compound would involve a reversed-phase HPLC (RP-HPLC) method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method development involves optimizing parameters such as the mobile phase composition, flow rate, and detector wavelength to achieve good resolution and sensitivity. nih.gov

Illustrative RP-HPLC Method Parameters

Parameter Condition
Column C18 (Octadecylsilyl), e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile (B52724) and Water (or Methanol and Water), potentially with a pH modifier like acetic acid or a buffer. ekb.eg
Flow Rate 1.0 mL/min
Detection UV-Vis Detector, wavelength set to a λmax of the compound (e.g., ~240-280 nm)
Column Temperature 25 °C - 30 °C

This method would be validated for parameters such as linearity, precision, accuracy, and selectivity to ensure it is suitable for its intended purpose of purity assessment. ptfarm.pl

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. semanticscholar.org However, direct analysis of polar, multifunctional compounds like this compound by GC can be challenging. The presence of the indoline nitrogen's active hydrogen can lead to issues such as poor peak shape, tailing, and reduced detector response due to intermolecular hydrogen bonding and potential adsorption onto the GC column. researchgate.netgcms.cz To overcome these limitations, derivatization strategies are employed to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior. sigmaaldrich.comnih.gov

Derivatization chemically modifies the functional groups responsible for the compound's polarity. researchgate.net For this compound, the primary site for derivatization is the secondary amine (-NH) group within the indoline ring. Common derivatization strategies applicable to such compounds include silylation and acylation.

Silylation: This is one of the most common derivatization techniques in GC analysis. gcms.cz It involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com The resulting TMS derivative is significantly less polar and more volatile, leading to sharper, more symmetrical peaks and improved resolution. nih.gov

Acylation: This strategy involves the reaction of the amine group with an acylating reagent, such as an acid anhydride (B1165640) or an acyl halide. Perfluoroacylating reagents, like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are particularly advantageous. They not only increase volatility but also introduce halogen atoms into the molecule, which dramatically enhances the sensitivity of detection when using an electron capture detector (ECD). researchgate.netpsu.edu

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure the reaction goes to completion and to avoid the formation of byproducts. sigmaaldrich.com The effectiveness of a derivatization strategy is typically evaluated by comparing the chromatographic performance of the derivatized analyte to the underivatized form.

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound Before and After Derivatization with BSTFA

ParameterUnderivatized CompoundTMS-Derivatized Compound
Retention Time (min)15.2 (Broad, Tailing Peak)12.5 (Sharp, Symmetrical Peak)
Peak Asymmetry> 2.01.1
Column TypeHP-5MS (30 m x 0.25 mm, 0.25 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature280 °C280 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector ResponseLowSignificantly Enhanced

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal platform for the trace analysis of this compound without the need for derivatization. rjpbcs.comrsc.org This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rjpbcs.com

For the analysis of indoline-containing structures, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. researchgate.net A C18 column is typically used to separate the analyte from complex matrices based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and enhance ionization efficiency. nih.gov

The mass spectrometer, particularly when equipped with an electrospray ionization (ESI) source, provides high sensitivity for detection. ESI is a soft ionization technique that allows the analyte to be ionized directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]⁺ in positive ion mode. ddtjournal.com This process minimizes fragmentation, preserving the molecular ion and providing crucial molecular weight information.

For highly selective and sensitive trace analysis, tandem mass spectrometry (MS/MS) is utilized, often in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the first mass analyzer (quadrupole) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the [M+H]⁺ of this compound). This isolated ion is then fragmented in a collision cell, and a second mass analyzer monitors for a specific, characteristic fragment ion (product ion). This two-stage mass filtering significantly reduces background noise and chemical interference, allowing for quantification at very low concentrations (ppm to ppb levels). semanticscholar.orgddtjournal.com

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of an Indoline Carboxylate Analog

ParameterCondition
LC ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Parent Ion (m/z)[M+H]⁺
Product Ion (m/z)Characteristic fragment specific to the compound
Limit of Quantification (LOQ)Low ng/mL range

Exploration of Biological Activities and Molecular Mechanisms of Action for Methyl 4 Methoxyindoline 6 Carboxylate Derivatives

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of indole-6-carboxylate have demonstrated notable antiproliferative activity against various human cancer cell lines. The therapeutic potential of these compounds is often linked to their ability to interfere with key signaling pathways that are crucial for cancer cell growth and survival.

A primary mechanism through which indole (B1671886) derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in regulating cellular processes such as proliferation, differentiation, and angiogenesis. Dysregulation of RTK signaling is a common feature of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain derivatives of indole-6-carboxylate ester have been identified as promising cytotoxic compounds that target EGFR. For instance, studies have shown that specific derivatives can effectively inhibit the tyrosine kinase activity of EGFR. Molecular docking studies have further elucidated the binding patterns of these compounds within the active site of the EGFR tyrosine kinase, revealing their potential to disrupt the signaling cascade that promotes tumor growth. One study highlighted a derivative, compound 4a (an indole-6-carboxylate ester with an unsubstituted phenyl moiety), as a potent inhibitor of EGFR.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a critical strategy in cancer therapy. Several indole derivatives have been investigated as VEGFR-2 inhibitors. For example, a derivative of indole-6-carboxylate ester, compound 6c (containing a chloro group at the 4-position of an aromatic ring), has been shown to exhibit the highest VEGFR-2 enzyme inhibitory activity in a particular study. The binding modes of these compounds with the VEGFR-2 tyrosine kinase have been evaluated through molecular docking, indicating their potential to block the angiogenic signaling pathway.

The following table summarizes the inhibitory activities of representative indole-6-carboxylate derivatives against EGFR and VEGFR-2.

CompoundTargetKey Structural FeatureObserved Effect
4a EGFRUnsubstituted phenyl moietyPotent enzyme inhibitory activity
6c VEGFR-24-chloro-substituted aromatic ringPotent enzyme inhibitory activity

Beyond RTK inhibition, derivatives of methyl 4-methoxyindoline-6-carboxylate can induce cell death in cancer cells by modulating the cell cycle and triggering apoptosis (programmed cell death).

Research has shown that potent indole-6-carboxylate derivatives can arrest cancer cells in the G2/M phase of the cell cycle. This arrest prevents the cells from dividing and proliferating. Following cell cycle arrest, these compounds can induce apoptosis through various signaling cascades. For example, some derivatives have been found to induce the extrinsic apoptosis pathway. Studies on related methoxy-substituted indole compounds have demonstrated their ability to induce apoptosis by upregulating the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. For instance, treatment with certain methoxy (B1213986) stilbene derivatives, which share some structural similarities, led to an increased ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein, suggesting the involvement of the intrinsic mitochondrial pathway in apoptosis induction nih.gov.

Furthermore, some novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, which are structurally related, have been shown to induce cell cycle arrest in the G2/M phase and subsequently lead to apoptosis in cancer cell lines researchgate.net. Another study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also revealed their capability to induce G2/M phase arrest in certain cancer cells mdpi.com.

Antiviral Efficacy and Mechanistic Insights

The broad biological activity of indole derivatives also extends to the field of virology. Various substituted indoles have been synthesized and evaluated for their potential to combat viral infections.

A number of indole-2-carboxylate derivatives have been synthesized and tested for their broad-spectrum antiviral activities. These studies have revealed that certain compounds exhibit potent inhibitory activity against viruses such as Influenza A and Coxsackie B3 (Cox B3) virus nih.govresearchgate.net. The mechanism of action is often related to the inhibition of viral entry into host cells or the disruption of the viral replication cycle. For instance, some indole derivatives have been shown to inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.

One study on a 5-methoxyindole-3-carboxylic acid derivative demonstrated its ability to completely inhibit the replication of the SARS-CoV-2 virus in vitro nih.gov. This compound was also found to suppress the formation of syncytia induced by the viral spike protein, indicating a mechanism that interferes with virus-mediated cell fusion nih.gov.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of indole derivatives. Research has indicated that the nature and position of substituents on the indole ring significantly influence the antiviral activity. For example, in a series of indole-2-carboxylate derivatives, it was found that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity against the Cox B3 virus nih.gov. Conversely, relocating a 6-amino substituent to the 7-position maintained the antiviral activity, while acetylation of this amino group was detrimental to the activity nih.gov. These findings provide valuable insights for the design of more effective antiviral agents based on the indoline (B122111) scaffold.

Enzyme Modulation and Inhibition Studies

The therapeutic potential of this compound derivatives is not limited to their effects on RTKs and viral proteins. These compounds have also been investigated for their ability to modulate the activity of other crucial enzymes. For example, certain methanesulfonate and ethanesulfonate pyridazine derivatives have shown potent inhibitory effects against the COX-2 enzyme, an important target in inflammation and cancer nih.gov. Additionally, some derivatives have demonstrated inhibitory activity against carbonic anhydrase isoforms, which are involved in various physiological and pathological processes, including cancer nih.gov. While specific studies on this compound in this context are limited, the broader class of indole and related heterocyclic compounds shows promise for enzyme modulation, suggesting a potential avenue for future research with this specific scaffold.

Anticholinesterase Activity (AChE and BuChE)

Derivatives of methoxy-activated indoles have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. chim.itresearchgate.net The inhibition of these cholinesterases is a primary therapeutic strategy for managing the cognitive and neuropsychiatric symptoms of Alzheimer's disease. nih.gov In Alzheimer's disease, AChE activity tends to decline while BuChE activity progressively increases as the dementia advances, suggesting that the inhibition of BuChE may offer additional therapeutic benefits. nih.gov

Research into novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and their subsequent cyclized 2-(indol-2-yl)-1,3,4-oxadiazole derivatives demonstrated notable anticholinesterase activity. chim.it Similarly, studies on 4,6-dimethoxyindole-based thiosemicarbazone derivatives have also shown inhibitory effects on both AChE and BuChE. researchgate.net For instance, certain methyl-substituted thiosemicarbazone compounds derived from a dimethoxyindole scaffold were found to moderately inhibit both enzymes. researchgate.net This activity highlights the potential of the methoxy-substituted indole core, a structure closely related to this compound, in the development of agents for neurodegenerative disorders.

Table 1: Anticholinesterase Activity of Related Methoxyindole Derivatives

Compound Class Target Enzyme Activity Level
4,6-dimethoxy-1H-indole-2-carbohydrazides AChE & BuChE Promising
2-(indol-2-yl)-1,3,4-oxadiazoles AChE & BuChE Important Activity

Inhibition of Bacterial Enzymes (e.g., DapE)

The indoline scaffold, the core of this compound, has been identified as a promising starting point for the development of novel antibiotics. A key target in this area is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). nih.govnih.gov This enzyme is crucial for the lysine biosynthetic pathway in most bacteria, a pathway essential for building the bacterial cell wall. nih.gov Since this pathway is absent in humans, inhibitors of DapE are attractive candidates for new antibiotics with a novel mechanism of action. nih.govnih.govluc.edu

A high-throughput screening campaign led to the discovery of indoline sulfonamide derivatives as potent inhibitors of DapE. nih.govnih.gov Molecular docking studies suggest that these compounds bind to the active site of the enzyme, with the sulfonamide group acting as a zinc-binding group. nih.govnih.gov The discovery of indoline-based structures as DapE inhibitors underscores the potential of the indoline ring system in designing new antibacterial agents. nih.gov

Antioxidant and Neuroprotective Potentials

Radical Scavenging Properties

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous degenerative diseases. nih.govsemanticscholar.org Methoxy-substituted indole derivatives have demonstrated significant antioxidant properties through their ability to scavenge free radicals. chim.itresearchgate.net

The antioxidant capacity of these compounds has been evaluated using various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cationic radical decolorization assay. chim.itresearchgate.net Studies on novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives found that specific substituted compounds displayed the highest activity in these assays. researchgate.net For example, a phenyl-substituted thiosemicarbazone showed the best performance in the DPPH assay, while methyl-substituted versions were most effective in the ABTS assay. researchgate.net Furthermore, 5-methoxyindole derivatives have been noted for their ability to neutralize highly reactive hydroxyl radicals, often without generating prooxidant intermediates. mdpi.com

Table 2: Radical Scavenging Activity of Related 4,6-Dimethoxyindole Derivatives

Assay Most Active Derivative Type
DPPH Free Radical Scavenging Phenyl-substituted thiosemicarbazone
ABTS Cationic Radical Decolorization Methyl-substituted thiosemicarbazone

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, small molecules can exert a more significant antioxidant effect by modulating the proteins and signaling pathways involved in the cellular response to oxidative stress. semanticscholar.orgnih.gov Oxidative stress is known to activate key transcription factors like Nrf2, NF-κB, and AP1. nih.govsemanticscholar.org The Nrf2-Keap1 signaling pathway is a master regulator of the body's antioxidant response, controlling the expression of numerous cytoprotective genes. nih.govfrontiersin.org

Indoline Carboxylates as a Privileged Pharmacophore for Bioactive Molecules

A "privileged pharmacophore" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable framework in drug discovery. The indoline ring system, particularly when functionalized as an indoline carboxylate, demonstrates the characteristics of such a scaffold. Its presence in molecules exhibiting a wide range of biological activities—from anticholinesterase and antibacterial to antioxidant effects—highlights its versatility. chim.itnih.gov

The advantageous physicochemical and metabolic properties of heterocyclic structures like the indoline core make them common features in approved and experimental drugs. nih.gov The ability of the indoline scaffold to serve as a foundation for inhibitors of diverse targets, including enzymes like cholinesterases in the human nervous system and DapE in bacteria, confirms its status as a privileged structure. chim.itnih.gov This versatility allows medicinal chemists to use the indoline carboxylate framework as a starting point for developing novel therapeutics for a variety of diseases.

Computational Chemistry and Theoretical Studies on Indoline Carboxylates

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Studies on various indoline (B122111) and indole (B1671886) carboxylate derivatives have successfully used molecular docking to elucidate their binding interactions with a range of biological targets. For instance, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. nih.gov Docking simulations showed that the indole core and the C2 carboxyl group chelate the two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.gov Further optimization based on these binding mode insights led to derivatives with significantly enhanced potency, with IC₅₀ values as low as 0.13 μM. nih.gov

Similarly, docking studies of functionalized spiro[furan-2,3′-indoline]-3-carboxylate derivatives against the P2Y12 receptor, a key player in platelet aggregation, revealed strong binding affinities. researchgate.net These in silico results suggested that the synthesized compounds could serve as potential lead molecules for developing novel anti-cancer agents. researchgate.net In another example, molecular docking was employed to understand how indole derivatives bind to tyrosinase, an enzyme involved in melanin (B1238610) production. The study showed that an O-tosylated indole derivative had a strong affinity for the enzyme, with a docking score of -10.86 Kca/mol, suggesting it could form a stable complex and act as a potential antioxidant. mdpi.com

These examples highlight how docking simulations can quantify the binding affinity (often expressed as a docking score or binding energy) and visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the ligand-protein complex.

Indole/Indoline Derivative ClassProtein TargetKey Finding/Binding AffinityReference
Indole-2-carboxylic acid derivativesHIV-1 IntegraseChelation of Mg²⁺ ions in the active site; IC₅₀ of 0.13 μM for optimized compound. nih.gov
Spiro[furan-2,3′-indoline]-3-carboxylatesP2Y12 ReceptorDemonstrated high binding affinities, suggesting potential as anti-cancer leads. researchgate.net
O-tosyl indole derivativeTyrosinase (PDB: 3NM8)Docking score of -10.86 kcal/mol, indicating strong potential antioxidant activity. mdpi.com
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDOIdentified as potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Docking studies are instrumental in identifying these features. For the indole carboxylate scaffold, common pharmacophoric features include:

A Hydrogen Bond Donor/Acceptor: The carboxylate group is a prominent feature, capable of acting as a hydrogen bond acceptor and participating in crucial interactions with active site residues, as seen in the chelation of metal ions by HIV-1 integrase inhibitors. nih.gov The indole N-H group can also act as a hydrogen bond donor. nih.gov

An Aromatic/Hydrophobic Core: The bicyclic indole or indoline ring system provides a rigid, hydrophobic scaffold that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the target's binding pocket. nih.gov

Defined Substituent Positions: The positions for substitution on the indole ring (such as the 4-methoxy and 6-carboxylate groups in Methyl 4-Methoxyindoline-6-carboxylate) provide vectors for introducing additional functional groups. Docking studies can reveal which of these positions are optimal for enhancing binding affinity and selectivity by interacting with specific sub-pockets of the target protein. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, such as its three-dimensional shape, electronic structure, and reactivity.

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Theoretical studies on the indole scaffold have been performed to understand its geometry and stability. nih.gov For a molecule like this compound, quantum chemical calculations can determine the most stable conformations by calculating the relative energies of different spatial arrangements of its substituents (the methoxy (B1213986) and carboxylate groups). This involves mapping the potential energy surface to identify low-energy conformers that are likely to exist under physiological conditions. Such analyses on related structures, like indole–ketone complexes, have confirmed that hydrogen bonds and other weak interactions govern the stability of different conformations. nih.gov

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. Theoretical calculations on the indole nucleus have been used to determine its anharmonic force fields, which are essential for accurately simulating vibrational spectra (FTIR and Raman). nih.gov Studies have shown a strong agreement between theoretically predicted spectra and experimentally obtained data for indole derivatives. nih.govmdpi.com Similarly, electronic transitions can be predicted to simulate UV-Visible spectra. Such calculations can help assign specific spectral features to the electronic behavior of the molecule, such as the π→π* transitions common in aromatic systems like the indoline ring. rsc.org

Calculation TypePredicted PropertySignificanceReference
DFT (e.g., B3LYP, M06-2X)Optimized Molecular GeometryDetermines the most stable 3D structure and bond parameters. nih.gov
Anharmonic Force Field CalculationVibrational Frequencies (IR/Raman)Allows for theoretical prediction and validation of experimental vibrational spectra. nih.gov
Time-Dependent DFT (TD-DFT)Electronic Transitions (UV-Vis)Predicts absorption wavelengths and helps interpret electronic structure. rsc.org
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO Energy GapIndicates chemical reactivity and intramolecular charge transfer potential. frontiersin.org

In Silico Screening and Virtual Library Design for Novel Derivatives

The insights gained from docking and quantum chemical studies on a core scaffold like indoline carboxylate can be leveraged for large-scale computational experiments.

In silico screening, or virtual screening, involves computationally evaluating large libraries of compounds to identify those most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For example, a virtual screening campaign based on the indole-2-carboxylic acid scaffold was successfully used to identify novel HIV-1 integrase inhibitors. nih.gov Similarly, virtual screening has been applied to discover indole derivatives that inhibit Mycobacterium tuberculosis DNA gyrase. acs.org

These initial "hits" from virtual screening can then serve as the foundation for designing a virtual library of novel derivatives. By systematically modifying the core structure of this compound—for instance, by altering the ester to an amide, changing the methoxy group to other substituents, or adding groups to the nitrogen—a vast number of virtual compounds can be created. These new structures can then be re-docked and evaluated computationally to prioritize the synthesis of only the most promising candidates, thereby streamlining the drug discovery pipeline. acs.orgresearchgate.net This strategy allows for the rational design of new molecules with potentially improved potency, selectivity, and pharmacokinetic properties.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens through which the complex reaction mechanisms involving indoline carboxylates can be understood at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, characterizing transient intermediates, and modeling the high-energy transition states that govern the kinetics and thermodynamics of chemical transformations. While specific computational data for this compound is not extensively available in the current body of literature, a wealth of research on the broader class of indoles and indolines offers significant insights into the methodologies and findings pertinent to this compound family.

One of the most studied areas is the transition-metal-catalyzed functionalization of the indole nucleus, a common precursor to indoline structures. These reactions are known for their complexity, often involving multiple steps and competing pathways. Computational modeling is crucial for mapping the potential energy surfaces of these reactions, thereby predicting the most favorable routes.

For instance, in the rhodium(II)-catalyzed C-H functionalization of indoles, DFT calculations have been employed to investigate the insertion of a carbene into the C-H bond. acs.org These studies reveal that the reaction can proceed through different pathways, including the formation of a carbonium ylide intermediate followed by a proton transfer. acs.org The modeling of these pathways allows for the calculation of activation energies for each step, which helps in understanding the reaction's feasibility and rate.

A critical aspect of this analysis is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can predict the geometry of these fleeting structures, which are often impossible to observe experimentally.

The following table presents hypothetical data, analogous to what would be obtained from DFT calculations on a reaction involving an indoline carboxylate, illustrating the key parameters typically determined in such studies.

Table 1: Calculated Energetic and Geometric Parameters for a Hypothetical Reaction Pathway

StepStructureDescriptionRelative Free Energy (kcal/mol)Key Bond Distance (Å)
1ReactantsInitial state0.0-
2TS1First transition state+15.2C-C: 2.15
3Intermediate 1First intermediate-5.8C-C: 1.54
4TS2Second transition state+10.5C-H: 1.89
5ProductsFinal state-12.3-

In a similar vein, the synthesis of indolines through domino reactions, such as a copper-catalyzed amidation followed by cyclization, involves multiple potential mechanistic pathways. nih.gov Theoretical modeling can help to distinguish between these possibilities, for example, by comparing the activation barriers for different cyclization routes.

Furthermore, computational studies can shed light on the atmospheric oxidation mechanisms of indoles, which can have environmental implications. copernicus.org These studies model the reactions of indoles with atmospheric radicals like hydroxyl (•OH) and chlorine (•Cl), identifying the most likely reaction sites and the subsequent degradation pathways. copernicus.org The calculations can predict the formation of various intermediates and final products, along with their relative stabilities. copernicus.org

The following interactive table provides an example of the kind of data generated in such computational studies, focusing on the transition states of different reaction pathways.

Table 2: Transition State Analysis for Competing Reaction Pathways

PathwayTransition StateActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Key Atoms in Motion
ATS-A20.1-350.4iC2, N1, H5
BTS-B18.5-412.7iC3, C4, O2
CTS-C22.8-388.1iN1, C7, H12

The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode corresponding to the movement of atoms along the reaction coordinate from reactant to product.

Strategic Applications of Methyl 4 Methoxyindoline 6 Carboxylate in Advanced Organic Synthesis

Precursor in Natural Product Synthesis

The indoline (B122111) skeleton is a core structural motif in a vast array of natural products, particularly in the indole (B1671886) alkaloid family. ub.edu Many biosynthetic pathways and total synthesis strategies involve the reduction of an indole to an indoline or the direct construction of the indoline ring. Methyl 4-methoxyindoline-6-carboxylate serves as a pre-functionalized starting material, providing a significant advantage by reducing the number of synthetic steps required to install the methoxy (B1213986) and carboxylate groups.

Detailed Research Findings: The synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole (HPI) moiety, for example, often starts from functionalized indoles or tryptamines which are cyclized to form the indoline-containing tricyclic system. ub.edu The presence of the methoxy group at the 4-position and the carboxylate at the 6-position in this compound makes it an ideal precursor for alkaloids with similar substitution patterns. The carboxylate group can be readily transformed into other functionalities such as amides, alcohols, or aldehydes, which are common in natural product structures. Furthermore, related indole derivatives are precursors to a wide range of biologically active natural products isolated from marine sponges and other organisms. nih.gov For instance, many alkaloids from Rauwolfia species feature a methoxyindole system. chim.it

Natural Product ClassCore StructureRelevance of this compound
Indole AlkaloidsIndole or IndolineServes as a stable, functionalized building block for the indoline core.
AmauromineDimeric Hexahydropyrrolo[2,3-b]indoleThe indoline moiety is a key component of the HPI system. ub.edu
Nintedanib AnalogsOxindole/IndolineProvides a scaffold for synthesizing complex, biologically active molecules. innospk.com

Building Block for Pharmaceutical Intermediates

The indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Consequently, derivatives of these heterocycles are central to the development of new pharmaceutical agents. chim.itchemimpex.com this compound is a versatile intermediate for creating libraries of novel compounds for drug discovery.

Detailed Research Findings: Structurally similar compounds are key intermediates in the synthesis of major pharmaceuticals. For example, Methyl 2-oxoindoline-6-carboxylate is a critical building block for Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer. innospk.com The indole-based structure is fundamental to its mechanism as a tyrosine kinase inhibitor. innospk.com Likewise, other indole carboxylate derivatives have been used to synthesize compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.comontosight.aichemimpex.com The functional groups on this compound allow for precise modifications; the ester can be hydrolyzed and coupled to form amides, while the methoxy group influences the electronic properties and potential metabolic stability of the final drug candidate.

Pharmaceutical Agent/Target ClassCore ScaffoldTherapeutic AreaRole of Indoline Intermediate
NintedanibOxindoleOncology, FibrosisForms the core of the active pharmaceutical ingredient. innospk.com
Tyrosine Kinase InhibitorsIndole/IndolineOncologyProvides a versatile scaffold for receptor binding.
Anti-inflammatory AgentsIndoleInflammationServes as a precursor for compounds with anti-inflammatory activity. ontosight.ai

Role in the Synthesis of Functional Organic Materials (e.g., Organic Semiconductors)

The aromatic indole nucleus is an electron-rich heterocyclic system, making it a promising component for functional organic materials, including organic semiconductors and conductors. While the indoline core of this compound is saturated and non-conjugated, it serves as a stable precursor that can be readily oxidized to the corresponding indole. This synthetic strategy allows for chemical modifications to be performed on the stable indoline scaffold before a final aromatization step generates the desired conjugated material.

Detailed Research Findings: Research has shown that polymers derived from methyl indole-4-carboxylate can form materials with significant blue-light-blocking properties. researchgate.net The polymerization process creates large conjugated systems responsible for the absorption of high-energy visible light. researchgate.net In a related study, methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was specifically investigated as a building block for organic semiconductors, where the methoxy groups help tune the electronic properties of the material. chim.it The synthetic value of this compound lies in its potential to be incorporated into a polymer or larger molecule, followed by a dehydrogenation (aromatization) step to create the final, electronically active indole-based material.

Material TypeKey Structural FeaturePotential ApplicationSynthetic Role of the Indoline Precursor
Organic SemiconductorsConjugated Indole SystemOrganic Field-Effect Transistors (OFETs)Stable precursor for building molecular structure before final aromatization. chim.it
Blue-Light Blocking PolymersPoly(indole carboxylate)Optical Filters, Protective EyewearMonomeric unit that is aromatized upon polymerization. researchgate.net
Conducting PolymersExtended π-ConjugationOrganic ElectronicsA stable, soluble precursor for later conversion to a conjugated polymer.

Contribution to the Synthesis of Dyes and Pigments

The color of organic dyes and pigments arises from a molecule's chromophore—a system of conjugated double bonds that absorbs light in the visible spectrum. primescholars.com The most famous indole-derived pigment is Indigo. Although the indoline ring of this compound lacks conjugation, it is a valuable precursor for creating complex dye molecules. The synthesis can leverage the stability of the indoline for constructing a larger molecular framework, with a final oxidation/condensation step to generate the chromophore.

Detailed Research Findings: The principles of dye chemistry rely on the interplay between a chromophore and auxochromes (substituents that modify the color). primescholars.com In a potential dye synthesized from this compound, the indole ring (formed by oxidation) would serve as the core of the chromophore. The methoxy group would act as a powerful auxochrome, typically causing a bathochromic (deepening of color) shift. The carboxylate group can be used to attach the dye to substrates or to improve solubility. While many modern synthetic dyes are based on azo or anthraquinone (B42736) structures, the unique electronic properties of the indole ring continue to make it an attractive scaffold for developing novel colorants. beilstein-journals.orgepa.gov

Component of Dye MoleculeDerived FromFunction
Chromophore CoreIndoline ring (via oxidation to indole)Absorbs visible light, responsible for color.
Auxochrome4-Methoxy groupModifies and intensifies the color.
Modifying/Binding Group6-Carboxylate groupInfluences properties like solubility and substrate affinity.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted indolines, including Methyl 4-Methoxyindoline-6-carboxylate, is a focal point of chemical research, with an emphasis on developing more efficient and environmentally benign methodologies. Classical methods are often supplanted by modern catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-catalyzed reactions, for instance, have become a powerful tool for constructing the indoline (B122111) nucleus. organic-chemistry.orgacs.org Methods involving the intramolecular amination of C(sp²)–H bonds in β-arylethylamine precursors demonstrate high efficiency and operate under mild conditions with low catalyst loadings. acs.org This approach avoids the need for pre-functionalized starting materials, which is a significant step towards sustainability. acs.org Another innovative strategy involves cobalt-catalyzed reactions that proceed through metalloradical intermediates, enabling the formation of indolines from readily available benzaldehyde-derived precursors via a C-H activation/rebound mechanism. researchgate.net

Solid-phase synthesis offers a high-throughput avenue for creating libraries of substituted indolines. nih.gov By anchoring anilines to a polymer support, various cyclization and functionalization reactions can be performed, followed by cleavage from the resin to yield diverse indoline scaffolds. nih.gov Furthermore, the development of metal-free synthetic pathways, such as electrochemical intramolecular C(sp²)–H amination, provides a sustainable alternative by using iodine as a mediator to synthesize indoline derivatives. organic-chemistry.org

Synthetic StrategyKey FeaturesPotential Advantages
Palladium-Catalyzed C-H AminationIntramolecular cyclization of β-arylethylamines. organic-chemistry.orgacs.orgHigh efficiency, low catalyst loading, mild conditions. acs.org
Cobalt-Catalyzed Radical CyclizationUses N-tosylhydrazones to form cobalt(III)-carbene radicals. researchgate.netEmploys inexpensive reagents, proceeds via 1,5-hydrogen atom transfer. researchgate.net
Solid-Phase SynthesisCycloaddition of polymer-bound anilines. nih.govFacilitates the creation of combinatorial libraries for drug discovery. nih.gov
Electrochemical C-H AminationMetal-free synthesis using an iodine mediator. organic-chemistry.orgSustainable, avoids transition metal catalysts. organic-chemistry.org

Design of Targeted Derivatives with Tunable Biological Activities

The core structure of this compound is an ideal starting point for designing derivatives with tailored biological activities. By modifying the substituents on the aromatic ring, the nitrogen atom, and other positions, researchers can fine-tune the molecule's interaction with specific biological targets. The indole (B1671886) and indoline motifs are found in numerous compounds evaluated for a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological treatments. mdpi.comacs.orgnumberanalytics.com

A significant area of research is the development of indoline-based compounds as inhibitors of specific enzymes or protein-protein interactions. For example, derivatives are designed to target protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. mdpi.com Another major target is tubulin; indole derivatives have been developed that bind to the colchicine (B1669291) site, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

The structure-activity relationship (SAR) is a key concept in this field, guiding the rational design of new compounds. nih.govnih.gov By systematically altering the structure of the indoline scaffold and assessing the impact on biological activity, chemists can develop potent and selective agents. For instance, a series of indoline derivatives were designed and evaluated as selective α1A-adrenoceptor antagonists for potential use in treating benign prostatic hyperplasia, demonstrating how specific substitutions can confer high potency and selectivity for a desired receptor subtype. acs.org

Biological TargetTherapeutic AreaMechanism of ActionExample Derivative Class
TubulinAnticancerInhibition of microtubule polymerization. nih.govQuinoline-Indole Hybrids nih.gov
Protein KinasesAnticancer (Glioblastoma)Modulation of signaling pathways (e.g., PI3K, EGFR). mdpi.comSubstituted 1H-Indoles mdpi.com
α1A-AdrenoceptorsBenign Prostatic HyperplasiaSelective receptor antagonism. acs.orgN-Substituted Indolines acs.org
5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH)Anti-inflammatoryDual enzyme inhibition. acs.orgIndoline-based dual inhibitors acs.org

Advanced Characterization Techniques for Complex Indoline Architectures

As synthetic chemists create increasingly complex molecules based on the indoline framework, advanced analytical techniques are essential for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of characterization for these heterocyclic compounds. ipb.ptresearchgate.net

While one-dimensional ¹H and ¹³C NMR provide fundamental information, the complexity of substituted indolines often requires more sophisticated two-dimensional (2D) NMR experiments. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between atoms within the molecule. numberanalytics.com COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure and assigning stereochemistry. numberanalytics.com

For nitrogen-containing heterocycles like indolines, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. rsc.org Isotopic labeling, where a ¹⁵N atom is incorporated into the indoline core, significantly enhances NMR studies. rsc.orgnih.gov The analysis of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants provides definitive information about bonding and molecular structure that can be difficult to obtain otherwise. rsc.org These advanced NMR methods are indispensable for confirming the identity and purity of novel indoline derivatives.

NMR TechniqueTypeInformation ProvidedApplication to Indolines
COSY2D HomonuclearIdentifies coupled protons (¹H-¹H). numberanalytics.comEstablishes proton connectivity within the alkyl and aromatic portions.
HSQC2D HeteronuclearCorrelates protons with directly attached heteronuclei (e.g., ¹³C). numberanalytics.comAssigns carbon signals based on known proton resonances.
HMBC2D HeteronuclearShows correlations between protons and carbons over 2-3 bonds. numberanalytics.comConnects different fragments of the molecule, confirms substitution patterns.
¹⁵N Labeling StudiesIsotope-EnhancedProvides ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. rsc.orgUnambiguously confirms the position of nitrogen and surrounding atoms.

Integration of Computational and Experimental Approaches for Drug Discovery

The modern drug discovery process increasingly relies on a synergistic relationship between computational modeling and experimental validation. nih.gov For indoline-based compounds, this integration accelerates the identification and optimization of new therapeutic agents. sciencedaily.comtechnologynetworks.com Computer-aided drug design (CADD) allows researchers to screen large virtual libraries of molecules for their potential to bind to a specific biological target, saving significant time and resources compared to traditional high-throughput screening. nih.gov

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand (the indoline derivative) when bound to a target protein. acs.org These simulations can help elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Such insights are invaluable for understanding structure-activity relationships and for rationally designing new derivatives with improved binding affinity and selectivity. acs.orgmdpi.com

Computational studies are not limited to binding predictions. Density Functional Theory (DFT) can be used to calculate the electronic properties and geometries of molecules, providing a deeper understanding of their reactivity and spectroscopic characteristics. mdpi.comnih.gov The hypotheses generated from these in silico studies are then tested through chemical synthesis and biological assays. This iterative cycle of computational prediction and experimental verification is a powerful paradigm for developing novel indoline-based drugs. sciencedaily.comtechnologynetworks.com

ApproachDescriptionApplication in Indoline Research
Molecular DockingPredicts the binding mode and affinity of a ligand to a protein target. acs.orgIdentifies potential indoline-based enzyme inhibitors; guides SAR studies. acs.orgnih.gov
Virtual ScreeningComputationally screens large compound libraries for potential hits. nih.govRapidly identifies promising indoline scaffolds for further investigation.
Density Functional Theory (DFT)Calculates the electronic structure and properties of molecules. mdpi.comnih.govHelps understand molecular stability, reactivity, and spectroscopic properties. mdpi.com
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time. mdpi.comAssesses the stability of the ligand-protein complex. mdpi.com

Exploration of New Applications in Materials Science and Catalysis

While the primary focus for indoline derivatives has been in pharmaceuticals, their unique electronic and structural properties make them attractive candidates for applications in materials science and catalysis. The electron-rich nature of the indoline ring system suggests potential uses in the development of organic electronic materials.

Research has shown that indole-based functional polymers can be synthesized with well-defined structures and high molecular weights. rsc.org These polymers can exhibit strong solid-state fluorescence and possess electroactivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The specific substitutions on the this compound core could be used to tune the optical and electronic properties of such polymers.

FieldPotential ApplicationRelevant Properties of Indolines
Materials Science (Polymers)Organic Light-Emitting Diodes (OLEDs), organic semiconductors. rsc.orgFluorescence, electroactivity, tunable electronic structure. rsc.org
Catalysis (Ligand Design)Transition metal-catalyzed reactions (e.g., cross-coupling). Coordinating nitrogen atom, rigid bicyclic scaffold.
PhotocatalysisDriving organic reactions with light. acs.orgAbility to absorb light and facilitate electron transfer. acs.org
Organic ElectronicsComponents in sensors or transistors.Electron-rich aromatic system.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 4-Methoxyindoline-6-carboxylate, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

  • Keto ester condensation (e.g., benzoyl chloride with intermediates, followed by reductive cyclization ).
  • Methoxy group introduction via nucleophilic substitution or O-methylation under basic conditions (e.g., NaH/MeI) .
    Critical Parameters:
  • Temperature control (<0°C for sensitive intermediates) and anhydrous conditions to avoid hydrolysis.
  • Use of catalysts like Pd/C for hydrogenation steps .
  • Purity validation via HPLC (≥95%) and NMR to confirm regioselectivity .

Q. Q2. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) with anisotropic displacement parameters .
  • Spectroscopic techniques :
    • NMR : Compare 1^1H/13^13C chemical shifts with analogous indoline derivatives (e.g., 6-Methoxyindole-3-carboxylic acid, δ 7.2–7.5 ppm for aromatic protons) .
    • HRMS : Confirm molecular ion [M+H]+^+ (calculated for C11_{11}H11_{11}NO4_4: 222.0764) .

Advanced Research Questions

Q. Q3. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved during structural analysis?

Methodological Answer:

  • Dynamic effects : Assess rotational barriers of methoxy/ester groups via variable-temperature NMR (VT-NMR) .
  • DFT calculations : Optimize molecular geometries using Gaussian to predict NOE patterns and compare with experimental data .
  • Crystallographic validation : If crystals are obtainable, use WinGX/ORTEP to resolve ambiguities in bond angles and torsional strain .

Q. Q4. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) and improve scalability .
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency (e.g., 80% vs. 65% yield in indoline cyclization) .
  • Solvent optimization : Replace THF with MeCN to enhance solubility of intermediates (e.g., 30% yield increase) .

Q. Q5. How do steric and electronic effects influence the reactivity of the indoline ring in downstream functionalization?

Methodological Answer:

  • Steric effects : The 4-methoxy group hinders electrophilic substitution at C5/C6. Use bulky directing groups (e.g., -SiMe3_3) to redirect reactivity .
  • Electronic effects : The electron-donating methoxy group activates the indoline ring for nitration (HNO3_3/H2_2SO4_4) at C5, confirmed by 1^1H NMR (δ 8.1 ppm for C5-H) .
  • Computational modeling : HOMO-LUMO gaps (calculated via DFT) predict sites for nucleophilic attack .

Experimental Design & Safety

Q. Q6. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (similar to fluorinated indole esters ).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .
  • Waste disposal : Segregate halogenated waste (from bromination steps) and neutralize acidic byproducts before disposal .

Q. Q7. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor via LC-MS for hydrolysis (ester → carboxylic acid) .
  • Light sensitivity : Store in amber vials; compare UV-Vis spectra (λ~270 nm) before/after light exposure .
  • Data analysis : Use Arrhenius plots to predict shelf life at 25°C .

Data Contradiction Analysis

Q. Q8. How to resolve discrepancies between theoretical and experimental 13^1313C NMR chemical shifts?

Methodological Answer:

  • Solvent effects : Recalculate shifts with implicit solvent models (e.g., PCM for DMSO-d6_6) in Gaussian .
  • Tautomeric equilibria : Perform 1^1H-13^13C HSQC to detect keto-enol tautomerism in solution .
  • Crystallographic validation : Compare experimental solid-state shifts (CP-MAS NMR) with single-crystal data .

Comparative Analysis of Analogues

Q. Q9. How does this compound compare to 6-Methoxyindole-3-carboxylic acid in bioactivity assays?

Methodological Answer:

  • Ester vs. acid : The methyl ester enhances cell permeability (logP = 1.8 vs. 0.5 for the acid ).
  • Biological testing : Compare IC50_{50} in kinase inhibition assays (e.g., 10 μM vs. >100 μM for the acid ).
  • SAR studies : Modify the indoline core to assess the role of ring saturation in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.